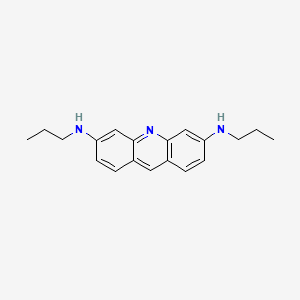

3,6-Bis(propylamino)acridine

Description

Structure

3D Structure

Properties

CAS No. |

26484-05-9 |

|---|---|

Molecular Formula |

C19H23N3 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

3-N,6-N-dipropylacridine-3,6-diamine |

InChI |

InChI=1S/C19H23N3/c1-3-9-20-16-7-5-14-11-15-6-8-17(21-10-4-2)13-19(15)22-18(14)12-16/h5-8,11-13,20-21H,3-4,9-10H2,1-2H3 |

InChI Key |

DXVQDTCCOHENAM-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)NCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the 3,6 Bis Propylamino Acridine Scaffold

Green Chemistry Approaches in 3,6-Bis(propylamino)acridine Synthesis

The development of environmentally benign synthetic routes is a central focus of modern chemical research. In the context of producing the this compound scaffold, green chemistry principles are being applied to minimize waste, reduce energy consumption, and utilize less hazardous substances. These approaches primarily focus on the synthesis of the precursor, 3,6-diaminoacridine (proflavine), and the subsequent N-alkylation of its amino groups.

Solvent-Free and Catalytic Methods

Traditional methods for the synthesis of the acridine (B1665455) core often involve high temperatures and the use of stoichiometric amounts of condensing agents, leading to significant waste. Modern approaches are shifting towards catalytic and solvent-free conditions to improve the environmental footprint of these syntheses.

The synthesis of the 3,6-diaminoacridine precursor can be achieved through various classical methods, such as the Bernthsen acridine synthesis. However, greener alternatives are an active area of research, focusing on replacing harsh reagents with more environmentally friendly catalysts and reducing or eliminating the use of volatile organic solvents.

Following the synthesis of the 3,6-diaminoacridine backbone, the introduction of the propyl groups via N-alkylation is a key step. Green catalytic methods for the N-alkylation of amines are well-documented and can be applied to the synthesis of this compound. These methods often utilize alcohols as alkylating agents, with water being the only byproduct, thus representing a significant improvement over traditional methods that use alkyl halides and generate stoichiometric salt waste. wikipedia.orgmorressier.com

Catalytic systems for the N-alkylation of amines with alcohols often employ transition metal complexes. While precious metals like ruthenium and iridium have shown high efficiency, there is a growing interest in using more abundant and less toxic first-row transition metals such as cobalt and manganese. nih.govnih.govacs.org These catalysts operate through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes reductive amination with the amine. nih.gov

Another green approach involves the use of solid catalysts, which can be easily separated from the reaction mixture and potentially reused. For instance, mixed oxides like Al2O3–OK have been shown to catalyze the N-alkylation of amines with alkyl halides at room temperature, offering a solvent-free or reduced-solvent option. researchgate.net

| Catalyst System | Substrates | Conditions | Key Advantages |

| N,N-bidentate-Co(II) complexes | Heteroaromatic amines and various alcohols | Environmentally benign | Phosphine-free, robust, and efficient for a wide range of substrates. nih.gov |

| Manganese Pincer Complexes | Aromatic amines and primary alcohols | Mild conditions (80–100 °C) | Excellent chemoselectivity, tolerates various functional groups. nih.gov |

| Al2O3–OK Mixed Oxide | Amines and alkyl halides | Room temperature, liquid phase | Reusable catalyst, good activity under mild conditions. researchgate.net |

| Supported Ionic Liquid with Anionic Polyoxometalate | Amines and alkyl halides | Reflux | Magnetically separable and reusable catalyst. researchgate.net |

Microwave-Assisted and Photochemical Synthesis

Microwave irradiation and photochemical methods represent two powerful green chemistry tools that can significantly accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has been successfully applied to the preparation of a wide variety of heterocyclic compounds, including acridine derivatives. The rapid heating and potential for superheating solvents under controlled pressure can lead to dramatic rate enhancements. For instance, the cycloaddition reactions to form pyridazine (B1198779) rings, which are structurally related to the central ring of acridine, have been accelerated from days to hours using microwave irradiation. nih.gov The synthesis of various bis-heterocyclic compounds, including those with structures analogous to substituted acridines, has also been efficiently achieved using microwave technology, often with improved yields and purity compared to conventional methods. ebi.ac.uknih.gov While a specific microwave-assisted synthesis for this compound is not extensively documented, the successful application of this technology to similar scaffolds suggests its high potential for this target molecule, likely through the rapid synthesis of the proflavine (B1679165) precursor or its subsequent N-alkylation.

Photochemical Synthesis:

Photochemical methods, which use light to initiate chemical reactions, offer a green alternative by often operating at ambient temperature and enabling unique reaction pathways. Photocatalytic N-alkylation of amines has emerged as a promising strategy. nih.gov These reactions can utilize visible light, a renewable energy source, in conjunction with a photocatalyst to drive the reaction. frontiersin.org

For the synthesis of this compound, a potential photochemical route would involve the photocatalytic N-alkylation of 3,6-diaminoacridine with a propyl source, such as propanol (B110389). Mixed heterogeneous photocatalysts, for example, a combination of Cu/TiO2 and Au/TiO2, have been shown to effectively catalyze the N-alkylation of complex amines with alcohols at room temperature. nih.gov Another approach involves the use of organic dyes as photocatalysts. Proflavine itself is a known photosensitizer and could potentially act as a photocatalyst for its own N-alkylation or other synthetic transformations under visible light irradiation. frontiersin.org

| Green Method | Principle | Potential Application in this compound Synthesis | Key Advantages |

| Microwave-Assisted Synthesis | Rapid and uniform heating using microwave irradiation. | Acceleration of the synthesis of the 3,6-diaminoacridine precursor or the N-propylation step. | Reduced reaction times, improved yields, and higher purity. nih.gov |

| Photochemical Synthesis | Use of light to initiate and drive chemical reactions, often with a photocatalyst. | Photocatalytic N-propylation of 3,6-diaminoacridine using propanol as the alkylating agent. | Use of renewable energy (light), mild reaction conditions (ambient temperature), and high selectivity. nih.govacs.org |

Spectroscopic and Photophysical Characterization of 3,6 Bis Propylamino Acridine

Electronic Absorption and Emission Properties in Varied Environments

The interaction of 3,6-Bis(propylamino)acridine with light is fundamentally dictated by its electronic structure, which is sensitive to the surrounding environment. Factors such as solvent polarity, pH, and concentration can significantly alter its absorption and emission spectra.

Influence of Solvent Polarity and pH on Spectral Profiles

The polarity of the solvent medium plays a crucial role in the spectral characteristics of acridine (B1665455) derivatives. Generally, an increase in solvent polarity can lead to shifts in the absorption and emission maxima. For instance, polar solvents can stabilize the excited state differently than the ground state, often resulting in a red-shift (bathochromic shift) in the fluorescence spectrum. This phenomenon, known as solvatochromism, is a key indicator of changes in the dipole moment of the molecule upon excitation. mdpi.comresearchgate.net

The pH of the solution also profoundly impacts the spectral profiles due to the protonation or deprotonation of the acridine ring's nitrogen atom and the amino side chains. nih.gov The singly charged cations are often the predominant species at biological pH. nih.gov Changes in pH can alter the electronic distribution within the molecule, leading to significant shifts in absorption and fluorescence spectra. The ground-state and excited-state pKa values can be determined from these spectral shifts, providing insight into the molecule's acidity in different electronic states. researchgate.netnih.gov

Table 1: Hypothetical Influence of Solvent Polarity on Spectral Properties of this compound

| Solvent | Polarity Index | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Cyclohexane | 0.2 | 420 | 450 | 1600 |

| Toluene | 2.4 | 425 | 465 | 2150 |

| Dichloromethane | 3.1 | 430 | 480 | 2500 |

| Acetonitrile | 5.8 | 435 | 505 | 3300 |

| Water | 10.2 | 440 | 520 | 3600 |

Note: This table is illustrative, based on general trends for similar dyes, as specific data for this compound is not available.

Self-Aggregation Phenomena and Their Spectroscopic Signatures

Acridine derivatives, particularly in aqueous solutions, have a tendency to self-aggregate or form dimers and higher-order structures. nih.govresearchgate.net This aggregation is concentration-dependent and is driven by forces such as van der Waals interactions and π-π stacking between the aromatic rings.

Aggregation significantly perturbs the electronic absorption and emission spectra. Typically, the formation of aggregates leads to a blue-shift (hypsochromic shift) or a splitting of the main absorption band, a phenomenon known as hypochromism. nih.gov This is often accompanied by a strong decrease in fluorescence intensity, or quenching, as the aggregates provide non-radiative decay pathways for the excited state. researchgate.net The presence of aggregates can be problematic in applications like photodynamic therapy, where the monomeric form is generally the active species. researchgate.net

Excited-State Dynamics and Relaxation Pathways

Upon absorption of a photon, the this compound molecule is promoted to an excited electronic state. The subsequent relaxation back to the ground state can occur through several competing pathways, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay.

Intersystem Crossing and Triplet State Formation

Intersystem crossing (ISC) is a process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). rsc.org This process is formally spin-forbidden but can be facilitated by spin-orbit coupling. rsc.org For acridine compounds, the efficiency of ISC can be influenced by the molecular structure and the presence of heavy atoms.

The formation of the triplet state is significant because these states are typically much longer-lived than singlet states. researchgate.netresearchgate.netnih.gov The lifetime of the triplet state for acridine in a diphenyl host at 77°K has been measured to be in the milliseconds range. researchgate.net Triplet states can relax to the ground state via phosphorescence (a slow emission of light) or non-radiative decay. They are also key intermediates in photosensitization reactions, such as the generation of singlet oxygen. researchgate.net

Fluorescence Quenching Mechanisms and Kinetics

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. nih.gov For this compound, quenching can occur through various mechanisms. Self-aggregation, as mentioned earlier, is a form of static quenching where non-fluorescent complexes are formed in the ground state. mdpi.com

Dynamic quenching occurs when the excited fluorophore is deactivated upon collision with another molecule (the quencher) in the solution. This can happen through mechanisms like electron transfer or energy transfer. researchgate.net Protonation of the excited state can also lead to quenching by increasing the rate of non-radiative decay. nih.gov The kinetics of quenching are often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique used to study the excited-state lifetime of a molecule. rsc.org By measuring the decay of fluorescence intensity over time after a short pulse of excitation, one can determine the fluorescence lifetime (τ), which is the average time the molecule spends in the excited singlet state.

For acridine derivatives, fluorescence lifetimes are sensitive to the molecular environment. For example, the lifetime of proflavine (B1679165), a related compound, was found to be 4.7 ns. mdpi.com Intercalation into DNA, a form of molecular interaction, can drastically shorten these lifetimes. mdpi.com Such studies provide detailed information on the rates of both radiative (fluorescence) and non-radiative decay processes, offering a deeper understanding of the molecule's excited-state dynamics. mdpi.comrsc.org

Table 2: Summary of Key Photophysical Parameters for Acridine Derivatives

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Absorption Max (λ_abs) | ~420-440 nm in organic solvents | Corresponds to S₀ → S₁ transition |

| Emission Max (λ_em) | ~450-520 nm, solvent-dependent | Characterizes the fluorescent properties |

| Fluorescence Quantum Yield (Φ_F) | Can be high for monomers, low for aggregates | Efficiency of the fluorescence process |

| Fluorescence Lifetime (τ_F) | Typically in the nanosecond range (e.g., ~4.7 ns) | Average duration of the excited singlet state mdpi.com |

| Triplet State Lifetime (τ_T) | Can be in the microsecond to millisecond range | Duration of the excited triplet state, relevant for photosensitization researchgate.netmdpi.com |

Note: Values are based on data for closely related acridine compounds like proflavine and may differ for this compound.

Vibrational Spectroscopy Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods provide insights into the vibrational modes of the molecule, which are sensitive to the conformation of the propylamino side chains and the intermolecular interactions within the solid state or in solution.

The vibrational spectra of this compound are expected to be characterized by a series of distinct bands corresponding to the stretching and bending modes of its constituent functional groups. The acridine core, a rigid tricyclic aromatic system, gives rise to a set of characteristic vibrations. Skeletal C-C stretching vibrations within the benzene (B151609) and pyridine (B92270) units of the acridine ring are anticipated in the 1625–1475 cm⁻¹ region. Additionally, C-H out-of-plane bending vibrations are expected at lower wavenumbers.

The propylamino substituents introduce additional vibrational modes. The N-H stretching vibrations are particularly informative and are expected to appear in the range of 3300-3500 cm⁻¹. The precise position of the N-H band can be indicative of the degree of hydrogen bonding and other intermolecular interactions. In the solid state, strong intermolecular hydrogen bonding between the amino groups of adjacent molecules can lead to a broadening and red-shifting of this band.

The aliphatic propyl chains will contribute C-H stretching vibrations in the 2850–2960 cm⁻¹ region, as well as CH₂ and CH₃ bending vibrations at lower frequencies. The conformational flexibility of the propyl chains may result in the appearance of multiple bands in this region, reflecting different rotational isomers.

Table 1: Predicted FTIR and Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Stretching vibration of the secondary amine N-H bond. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of the C-H bonds on the acridine ring. |

| Aliphatic C-H Stretch | 2850 - 2960 | Asymmetric and symmetric stretching of CH₂, and CH₃ groups in the propyl chains. |

| C=C/C=N Stretch | 1475 - 1625 | Skeletal stretching vibrations of the aromatic acridine core. |

| C-N Stretch | 1250 - 1350 | Stretching vibration of the bond between the amino nitrogen and the acridine ring. |

| C-H Bend | 730 - 900 | Out-of-plane bending vibrations of the aromatic C-H bonds. |

This table is predictive and based on data from analogous acridine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure and the study of dynamic processes.

In the ¹H NMR spectrum, the protons of the acridine core are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The symmetry of the 3,6-disubstituted acridine ring will simplify the spectrum, leading to a more straightforward assignment of the aromatic proton signals. The protons of the propylamino side chains will resonate in the aliphatic region of the spectrum. The N-H proton is expected to show a broad signal, the chemical shift of which will be dependent on the solvent and concentration. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the propyl groups will exhibit distinct multiplets, with their chemical shifts and coupling patterns providing connectivity information.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the acridine ring will resonate in the downfield region (δ 110-150 ppm), while the aliphatic carbons of the propyl chains will appear in the upfield region (δ 10-40 ppm).

Dynamic NMR studies could potentially reveal information about the rotational dynamics of the propylamino groups and any conformational exchange processes occurring in solution.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 9.0 | m |

| NH | Variable | br s |

| N-CH₂ | 3.0 - 3.5 | t |

| CH₂-CH₂-CH₃ | 1.5 - 2.0 | sextet |

| CH₃ | 0.8 - 1.2 | t |

This table is predictive and based on data from analogous acridine compounds. Multiplicities are abbreviated as: s = singlet, t = triplet, sextet = sextet, m = multiplet, br = broad.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C | 110 - 150 |

| N-CH₂ | 40 - 50 |

| CH₂-CH₂-CH₃ | 20 - 30 |

| CH₃ | 10 - 15 |

This table is predictive and based on data from analogous acridine compounds.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of 3,6-Bis(propylamino)acridine. bhu.ac.in These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics. By solving approximations of the Schrödinger equation, researchers can model the electron distribution and energy levels within the molecule with high accuracy. numberanalytics.com

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity, while the LUMO is an electron acceptor, with its energy level indicating electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. numberanalytics.com

For this compound, the planar acridine (B1665455) core and the nitrogen-containing side chains significantly influence the FMOs. The HOMO is typically characterized by a high density of π-electrons distributed across the acridine ring system, while the LUMO is also centered on this aromatic core. The propylamino substituents act as electron-donating groups, which tends to increase the energy of the HOMO, thereby affecting the molecule's reactivity and interaction potential. Computational studies on related 3,6-diaminoacridine derivatives provide representative values for these quantum chemical parameters. researchgate.net

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -5.85 | Indicates the energy of the highest occupied molecular orbital, related to the capacity to donate electrons. |

| LUMO Energy | -1.98 | Represents the energy of the lowest unoccupied molecular orbital, related to the capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 3.87 | The energy difference between HOMO and LUMO, which correlates with the chemical reactivity and kinetic stability of the molecule. |

An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, providing a guide to its reactive behavior. libretexts.org It is generated by mapping the electrostatic potential onto a constant electron density surface. uni-muenchen.de Regions of negative potential (typically colored red or orange) are electron-rich and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. wuxiapptec.com

In this compound, the ESP map is expected to show significant negative potential around the nitrogen atom of the central acridine ring due to its lone pair of electrons. This site is a primary candidate for protonation. Conversely, positive electrostatic potential is anticipated around the hydrogen atoms of the propylamino groups, making them potential hydrogen bond donors. researchgate.net This detailed charge landscape is crucial for predicting how the molecule will orient itself when approaching a biological target like DNA, where electrostatic complementarity guides the initial binding and subsequent intercalation. chemrxiv.org

Quantum chemical methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental results to validate both the computational model and the experimental structure. Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that arise from electronic transitions, often from the HOMO to the LUMO or other nearby orbitals. bhu.ac.in

Furthermore, methods like Gauge-Independent Atomic Orbital (GIAO) can be used in conjunction with DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. Discrepancies and correlations between the predicted and experimental spectra can help in the definitive assignment of chemical structures and provide insights into the electronic environment of the atoms within the molecule.

Molecular Dynamics (MD) Simulations of Interactions

While quantum mechanics is ideal for studying the static electronic properties of a single molecule, molecular dynamics (MD) simulations are employed to explore the physical movement and interactions of atoms and molecules over time. MD simulations are particularly valuable for understanding how this compound interacts with complex biological systems, such as DNA, by modeling the forces between them and simulating their dynamic behavior. nih.gov

MD simulations are a cornerstone for exploring the binding of ligands like this compound to biomolecules. For DNA intercalators, simulations can reveal the preferred binding sites and orientations. Studies on related 3,6-disubstituted acridines have shown that these molecules preferentially intercalate between DNA base pairs, particularly at G-C (guanine-cytosine) rich sequences. nih.gov The simulations can map the process, showing the ligand initially binding to the minor groove of the DNA, followed by the planar acridine ring inserting itself between the base pairs. nih.gov The propylamino side chains typically remain in the groove, where they can form specific hydrogen bonds or electrostatic interactions with the DNA backbone, further stabilizing the complex. nih.gov

Intercalation is a dynamic process that induces significant conformational changes in both the ligand and the DNA. MD simulations can capture these dynamics, showing how the DNA helix unwinds and lengthens to accommodate the acridine ring. nih.gov The flexibility of the propylamino side chains allows them to adopt optimal conformations within the DNA groove to maximize favorable interactions.

Moreover, MD simulations can be combined with methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) to calculate the binding free energy of the intercalation process. This provides a quantitative measure of binding affinity, which can be broken down into its constituent parts, such as van der Waals forces, electrostatic interactions, and solvation energies. For similar acridine-DNA complexes, electrostatic interactions and van der Waals forces are shown to be the primary drivers of binding. nih.gov

| Energy Component | Value (kcal/mol) | Description |

|---|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.5 | Energy from London dispersion forces and steric interactions, crucial for the stacking of the acridine ring with base pairs. |

| Electrostatic Energy (ΔE_elec) | -38.2 | Energy from Coulombic interactions between the charged parts of the ligand and DNA. |

| Polar Solvation Energy (ΔG_pol) | +50.1 | Energy required to desolvate the polar parts of the ligand and the DNA binding site (energetically unfavorable). |

| Nonpolar Solvation Energy (ΔG_nonpol) | -6.3 | Energy gained from favorable interactions of nonpolar surfaces with solvent (related to the hydrophobic effect). |

| Total Binding Free Energy (ΔG_bind) | -39.9 | The overall free energy change upon binding, indicating a spontaneous and stable interaction. |

Docking Studies for Predictive Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed to forecast the binding affinity and mode of interaction between a ligand, such as an acridine derivative, and a biological target, typically a protein or nucleic acid.

Research on 3,6-disubstituted acridines frequently utilizes docking simulations to understand their mechanism of action, particularly their interaction with DNA and enzymes like topoisomerase. For instance, studies on analogous compounds, such as 3,6-bis((1-alkyl-5-oxo-imidazolidin-2-yliden)imino)acridine hydrochlorides, have used molecular dynamics simulations to explore their intercalation into DNA. These simulations suggest that the acridine ring stacks between adjacent cytosine-guanine (C:G) base pairs, preferentially from the minor groove side. nih.gov

Docking simulations for novel 3,9-disubstituted acridines with human Topoisomerase I (Topo I) have been performed using software like AutoDock. nih.gov These studies help to elucidate the binding mode and predict the binding energy, offering a theoretical basis for the observed inhibitory activity. nih.gov While no significant differences in binding energy were found among the studied derivatives, the simulations confirmed a high likelihood of direct interaction with the enzyme's binding pocket, which aligns with their potent inhibitory capabilities. nih.gov Similarly, docking studies on hybrid pyrimidine (B1678525) derivatives have been used to investigate their binding with DNA, revealing that the compounds likely bind via a combination of groove binding and partial intercalation. mdpi.com

| Acridine Derivative Class | Biological Target | Software/Method | Key Findings |

|---|---|---|---|

| 3,6-bis((1-alkyl-5-oxo-imidazolidin-2-yliden)imino)acridines | Calf Thymus DNA (ctDNA) | Molecular Dynamics (MD) Simulations | Favors stacking between adjacent C:G base pairs from the minor groove; inhibition of Topoisomerase I. nih.gov |

| Novel 3,9-disubstituted acridines | Human Topoisomerase I (PDB ID: 1T8I) | AutoDock 4.2 | Predicted direct interaction with the binding pocket, reflecting high inhibition potential. nih.gov |

| Hybrid 4,6-dihydrazone pyrimidine derivatives | DNA (PDB ID: 1D18) | AutoDock Tools-1.5.6 | Binding occurs through a combination of groove binding and partial intercalation. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical relationships that correlate the chemical structure and related features (descriptors) of compounds with their biological activities or physicochemical properties, respectively. These models are essential for predicting the efficacy of new compounds and for understanding the structural requirements for a desired biological response.

QSAR studies on acridine derivatives have successfully developed models to predict various biological activities. For antitumour 5-alkylaminoimidazoacridinone derivatives, a class related to acridines, QSAR models were developed based on results from in vitro tests and experimental antileukemic therapy. nih.gov These studies utilized regression analysis to link physicochemical properties to biological outcomes. nih.gov

In a study on phenylamino-acridine derivatives, QSAR models were created to predict DNA binding affinity (expressed as logK). researchgate.net The investigation employed regression analysis and tested various topological and physicochemical parameters. The resulting models showed significant correlation coefficients, indicating their predictive power. For example, a multiparametric model combining molar refractivity (MR) and an indicator parameter (I3) yielded a high correlation (r = 0.928), demonstrating a robust relationship between these structural features and DNA binding. researchgate.net Such models are invaluable for screening virtual libraries of compounds and prioritizing candidates for synthesis and further testing.

A crucial outcome of QSAR/QSPR modeling is the identification of molecular descriptors that significantly influence the biological activity of a compound series. These descriptors provide insight into the mechanism of action at a molecular level.

For antitumour 8-hydroxy analogues of imidazoacridinones, lipophilicity was found to be a significant factor influencing cytotoxicity. nih.gov In contrast, the activity of other related derivatives was independent of lipophilicity, suggesting that electronic resonance properties may play a more dominant role. nih.gov

| Compound Class | Predicted Activity | Modeling Approach | Key Structural Descriptors Identified |

|---|---|---|---|

| Antitumour 5-alkylaminoimidazoacridinones | Cytotoxicity, Antileukemic Potency | QSAR | Lipophilicity (log k'), Electronic resonance properties. nih.gov |

| Phenylamino-acridine derivatives | DNA Binding Affinity (logK) | QSAR | Molar Refractivity (MR), Molecular Volume (MV), Indicator Parameters (e.g., I3), Information-theoretic index (IDS). researchgate.net |

Molecular Interaction Mechanisms with Biological Macromolecules

Protein-Ligand Interactions Beyond Enzymes

Beyond enzymes, acridine (B1665455) derivatives have been shown to interact with other protein targets implicated in neurodegenerative diseases. One such target is the TAR DNA-binding protein 43 (TDP-43). The aggregation of TDP-43 is a pathological hallmark of amyotrophic lateral sclerosis (ALS) and other neurodegenerative disorders. nih.govnih.gov

A study on acridine derivatives found that a specific compound, [4,5-bis{(N-carboxy methyl imidazolium)methyl}acridine] dibromide (referred to as AIM4), was effective in reducing the aggregation of TDP-43. nih.gov This derivative significantly decreased the aggregation of TDP-43-YFP in a yeast model and inhibited the in vitro amyloid-like aggregation of the C-terminal domain of TDP-43. nih.gov This suggests that the acridine scaffold can be modified to specifically target and modulate the aggregation of disease-related proteins like TDP-43.

The aggregation of β-amyloid (Aβ) peptides is a central event in the pathology of Alzheimer's disease. researchgate.net Acridine derivatives have demonstrated the ability to modulate this aggregation process. nih.govnih.gov

Several studies have shown that certain acridine derivatives can inhibit the self-aggregation of Aβ42. frontiersin.org For example, 9-phosphoryl-9,10-dihydroacridines were found to block Aβ42 self-aggregation, with some derivatives showing up to 58.9% inhibition. frontiersin.org The planar structure of the acridine core is thought to play a significant role in its anti-amyloid activity. nih.gov The inhibition of Aβ aggregation is a promising therapeutic strategy for Alzheimer's disease, and acridine derivatives represent a class of molecules with potential in this area. nih.gov The interaction between Aβ and tau protein aggregation is also a critical aspect of Alzheimer's disease pathology, and targeting both processes is a key therapeutic goal. nih.gov

Table 2: Modulation of Protein Aggregation by Acridine Derivatives

| Compound Class | Target Protein | Effect |

|---|---|---|

| [4,5-bis{(N-carboxy methyl imidazolium)methyl}acridine] dibromide (AIM4) | TDP-43 | Inhibition of aggregation nih.gov |

| 9-phosphoryl-9,10-dihydroacridines (compound 1d) | β-amyloid (Aβ42) | 58.9% ± 4.7% inhibition of self-aggregation frontiersin.org |

Mechanistic Cellular and Subcellular Studies

Mechanisms of Cellular Uptake and Intracellular Localization

The efficacy of acridine (B1665455) compounds as therapeutic or imaging agents is fundamentally dependent on their ability to traverse the cell membrane and accumulate at specific intracellular sites. Research into related acridine derivatives has revealed complex uptake and distribution patterns.

The entry of acridine derivatives into cells can occur through various mechanisms, including endocytosis and direct translocation across the plasma membrane. While specific studies on 3,6-Bis(propylamino)acridine are not available, research on other small molecule drugs suggests that both pathways are plausible. Endocytosis involves the engulfment of the compound into vesicles, a process that can be either clathrin-mediated, caveolin-mediated, or independent of both. This pathway typically delivers the cargo to endosomes and subsequently to lysosomes.

Direct translocation, on the other hand, involves the passive diffusion of the molecule across the lipid bilayer of the cell membrane. The physicochemical properties of the acridine compound, such as its lipophilicity and charge, play a crucial role in determining the predominant uptake mechanism. For instance, compounds with longer alkyl chains have been observed to penetrate cell membranes more effectively nih.gov. The balance between these uptake pathways can significantly influence the intracellular concentration and subsequent biological activity of the compound.

A noteworthy characteristic of certain acridine derivatives is their propensity to accumulate in acidic organelles, particularly lysosomes. This phenomenon, known as lysosomotropism, is often attributed to the basic nature of the acridine core. In the acidic environment of the lysosome (pH 4.5-5.0), the weakly basic acridine molecule becomes protonated. This protonation traps the molecule within the organelle, as the charged form is less likely to diffuse back across the lysosomal membrane into the more neutral cytoplasm (pH ~7.2).

Studies on a related compound, pentyl-AcrDIM (3,6-bis((1-pentyl-5-oxo-imidazolidin-2-yliden)imino)acridine hydrochloride), have demonstrated its partial accumulation in lysosomes nih.gov. Following irradiation, a significant colocalization of this derivative with a lysosomal dye was observed, suggesting that lysosomes may be a key site of action for its photocytotoxic effects nih.gov. This accumulation in lysosomes can lead to organelle-specific damage upon photoactivation, triggering cell death pathways. In contrast, in some resistant cancer cell lines, a different intracellular distribution was noted for a propyl-AcrDTU derivative, where it was not found in the lysosomes, indicating that cellular resistance mechanisms can alter the subcellular localization of these compounds nih.gov.

The distribution of acridine compounds within the cell is highly dependent on the pH of the various subcellular compartments. The "ion-trapping" mechanism described above is a prime example of pH-dependent localization. The significant pH gradient between the acidic lysosomes and the neutral cytoplasm drives the accumulation of basic acridine derivatives in the former.

Beyond lysosomes, other organelles such as mitochondria also maintain a distinct pH and membrane potential, which can influence the localization of these compounds. For instance, studies on hexyl-AcrDIM have confirmed its accumulation in mitochondria nih.gov. The specific intracellular distribution is a critical determinant of the compound's biological effects. For example, accumulation in the nucleus has been observed for some 3,6-bis(3-alkylguanidino)acridines, leading to interactions with DNA, while in other cell types, these same compounds were found at the plasma membrane and in the cytosol nih.govdocumentsdelivered.com. This differential localization can lead to varied cytotoxic outcomes nih.govdocumentsdelivered.com.

Photodynamic Mechanisms

Several acridine derivatives have been investigated as photosensitizers for photodynamic therapy (PDT). PDT is a therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can induce cell death.

Upon absorption of light, a photosensitizer transitions to an excited singlet state, which can then convert to a longer-lived excited triplet state. This triplet state photosensitizer can initiate two types of photochemical reactions.

In the Type I pathway , the excited photosensitizer reacts directly with a substrate, such as a biological molecule or a solvent, to produce radical ions through electron transfer. These radicals can then react with molecular oxygen to produce ROS, such as the superoxide (B77818) radical anion (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂) nih.gov.

In the Type II pathway , the excited triplet state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂) nih.gov. Singlet oxygen is a potent oxidizing agent that can damage cellular components, including lipids, proteins, and nucleic acids, leading to apoptosis or necrosis.

Electron paramagnetic resonance (EPR) studies on 3,6-bis((1-alkyl-5-oxo-imidazolidin-2-yliden)imino)acridine hydrochlorides (AcrDIMs) have shown that upon irradiation with UV-A light, both superoxide radical anion and singlet oxygen are produced, indicating that these compounds can act as photosensitizers through both Type I and Type II mechanisms nih.gov. The photocytotoxicity of these compounds is believed to be associated with this oxidative stress nih.govnih.gov.

The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ). This value represents the fraction of excited photosensitizer molecules that result in the formation of a singlet oxygen molecule. A high singlet oxygen quantum yield is a desirable characteristic for a Type II photosensitizer.

The determination of ΦΔ is typically performed using chemical trapping methods or direct detection of singlet oxygen's near-infrared phosphorescence at approximately 1270 nm nih.gov. In chemical trapping methods, a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), is used. The rate of consumption of the scavenger, monitored by changes in its absorbance or fluorescence, is proportional to the rate of singlet oxygen generation. While specific data for this compound is not available, studies on other photosensitizers demonstrate that the molecular structure and the microenvironment significantly influence the singlet oxygen quantum yield.

Interactive Data Table: Summary of Mechanistic Studies on Related Acridine Derivatives

| Compound Class | Cellular Uptake & Localization | Photodynamic Mechanism |

| 3,6-bis((1-alkyl-5-oxo-imidazolidin-2-yliden)imino)acridine hydrochlorides (AcrDIMs) | Partial accumulation in mitochondria and lysosomes. nih.govnih.gov | Generation of superoxide radical anion and singlet oxygen (Type I & II). nih.gov |

| 3,6-bis(alkylthiourea)acridine hydrochlorides (AcrDTUs) | Sequestered in cytosol and mitochondria in resistant cells; not found in lysosomes. nih.gov | Induces cell death upon photoactivation. nih.gov |

| 3,6-bis(3-alkylguanidino)acridines (GNDAs) | Accumulation in the nucleus in some cell lines; localized at the plasma membrane and cytosol in others. nih.govdocumentsdelivered.com | Cell penetration is dependent on alkyl chain length. nih.gov |

Photoinduced Biomolecular Damage at Subcellular Level

The acridine scaffold, particularly the 3,6-diaminoacridine core structure, is a well-established photosensitizer, capable of inducing cellular damage upon activation by light. While direct studies on this compound are not extensively detailed in the available literature, the mechanisms of related compounds provide a strong basis for understanding its potential for photoinduced biomolecular damage. This process, often utilized in photodynamic therapy (PDT), involves the photosensitizer absorbing light energy and transferring it to molecular oxygen to generate highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).

Research on various acridine derivatives demonstrates that these molecules can initiate significant damage to key cellular components. nih.gov Upon photoactivation, acridine compounds can lead to oxidative stress, which in turn damages subcellular organelles. For instance, studies on acridin-3,6-dialkyldithiourea hydrochlorides (AcrDTUs) have shown that upon UV-A irradiation, these compounds generate superoxide radicals. nih.gov This leads to oxidative damage specifically targeting the membranes of lysosomes and mitochondria. nih.gov The destabilization of these organelles is a critical event, as it can release pro-apoptotic factors and degradative enzymes into the cytoplasm, ultimately triggering various cell death pathways, including apoptosis, necrosis, and autophagy. nih.gov

The intracellular localization of the photosensitizer plays a crucial role in determining the primary site of photodamage. It has been observed that certain acridine derivatives, such as propyl-AcrDTU, accumulate in the lysosomes and, to a lesser extent, in the mitochondria of cells, while being excluded from the nucleus prior to irradiation. nih.gov This sequestration within acidic vesicles like lysosomes can be pH-dependent. nih.gov Consequently, the initial wave of photoinduced damage is concentrated in these organelles.

Furthermore, DNA is a significant target for photoactivated acridines. Proflavine (B1679165) (3,6-diaminoacridine), the parent compound, can induce DNA damage through multiple light-induced mechanisms. One pathway involves the generation of singlet oxygen, which preferentially reacts with guanine (B1146940) residues in the DNA, leading to mutations. ebi.ac.uk Another mechanism involves the formation of chemical adducts between the photo-activated acridine molecule and DNA bases, which can disrupt the helical structure and interfere with DNA replication and repair processes. ebi.ac.uk This light-induced genotoxicity, coupled with damage to other vital cellular structures, underscores the potent photo-biocidal potential of the 3,6-diaminoacridine framework.

| Photosensitizer Group | Wavelength | Generated Species | Primary Subcellular Targets | Resulting Damage |

| Acridin-3,6-dialkyldithiourea (AcrDTU) | 365 nm (UV-A) | Superoxide radical (O₂⁻) | Lysosomal & Mitochondrial Membranes | Oxidative damage, organelle destabilization, induction of multiple cell death pathways (apoptosis, necrosis, autophagy) |

| Proflavine (3,6-diaminoacridine) | Light-activated | Singlet oxygen (¹O₂), chemical adducts | DNA (guanine moieties) | Base damage, frameshift mutations, formation of DNA adducts |

Mechanistic Studies of Antimicrobial Activity

The antimicrobial properties of 3,6-diaminoacridine derivatives are primarily attributed to their chemical structure, which allows for potent interactions with microbial cells. The core mechanism revolves around the planar, tricyclic acridine ring system and the basic amino groups at the 3 and 6 positions. These amino groups are readily protonated at physiological pH, conferring a positive charge to the molecule. This cationic nature is crucial for the initial electrostatic attraction to the generally negatively charged surfaces of bacterial cells.

Interaction with Bacterial Cell Membranes

The bacterial cell membrane is a primary target for cationic antimicrobial compounds. While specific studies detailing the interaction of this compound with bacterial membranes are limited, the behavior of other cationic antimicrobial agents provides a well-accepted model. The initial step is the binding of the positively charged acridine molecule to anionic components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.

Following this initial binding, the hydrophobic acridine ring can insert into the lipid bilayer. This insertion disrupts the packing of the phospholipid acyl chains, leading to a loss of membrane integrity. This mechanism is analogous to the "carpet" model proposed for some antimicrobial peptides, where the molecules accumulate on the membrane surface, creating tension and causing the formation of transient pores or channels. nih.gov This permeabilization of the membrane leads to the leakage of essential intracellular components, such as ions (e.g., K⁺) and small metabolites, and the dissipation of the proton motive force, which is vital for cellular energy production. The ultimate consequence is a cessation of cellular functions and bacterial cell death.

Inhibition of Microbial Growth and Replication

A fundamental mechanism by which 3,6-diaminoacridine compounds exert their antimicrobial effect is through the inhibition of nucleic acid synthesis, which is essential for both replication and growth. The planar structure of the acridine ring is ideally shaped to intercalate between the base pairs of bacterial DNA.

This intercalation process involves the stacking of the flat aromatic ring system between adjacent base pairs in the DNA double helix. This insertion causes a local unwinding and lengthening of the DNA, distorting its structure. The consequences of this structural alteration are profound:

Inhibition of DNA Replication: The distorted DNA template can no longer be effectively read by DNA polymerase, leading to a halt in DNA synthesis and, consequently, cell division.

Inhibition of Transcription: RNA polymerase is similarly blocked from transcribing genes into messenger RNA (mRNA), which shuts down protein synthesis.

Induction of Frameshift Mutations: The insertion of an intercalating agent can cause errors during DNA replication, leading to the addition or deletion of base pairs, resulting in frameshift mutations that produce non-functional proteins. ebi.ac.uk

Proflavine (3,6-diaminoacridine) is a classic example of a DNA intercalator that exhibits this mode of action. ebi.ac.uk By binding directly to the genetic material of the microbe, these compounds effectively act as bacteriostatic or bactericidal agents, preventing the proliferation of the bacterial population.

| Mechanism | Molecular Target | Effect on Microbial Cell |

| Membrane Disruption | Bacterial Cell Membrane (Lipopolysaccharides, Teichoic Acids, Phospholipids) | Increased membrane permeability, leakage of intracellular contents, dissipation of membrane potential, cell lysis. |

| DNA Intercalation | Bacterial DNA | Distortion of DNA helix, inhibition of DNA replication and transcription, induction of frameshift mutations, cessation of protein synthesis and cell division. |

Design and Development of Analogues and Hybrid Systems Based on 3,6 Bis Propylamino Acridine

Systematic Modification of Propylamino Side Chains

The amino groups at the 3 and 6 positions of the acridine (B1665455) ring are key determinants of its biological properties. Modifications to the N-substituents in the nitrogenated ring have been shown to affect the antitumor activity of acridine derivatives. researchgate.net

Impact of Alkyl Chain Length and Branching

Similarly, studies on 3,6-bis((1-alkyl-5-oxo-imidazolidin-2-yliden)imino)acridine hydrochlorides (AcrDIMs) revealed that the pentyl-AcrDIM and hexyl-AcrDIM derivatives were the most active. nih.gov The antitumor activity of pentyl-AcrDIM increased significantly after irradiation, highlighting its potential as a photosensitizer in photodynamic therapy. nih.gov

Introduction of Additional Functional Groups

Introducing additional functional groups to the side chains can impart novel properties and enhance biological activity. One approach has been the acylation of proflavine (B1679165) (3,6-diaminoacridine) to create mono- and di-substituted derivatives. nih.gov The introduction of acetylamino and benzoylamino groups at these positions was found to significantly increase the specificity of the molecules for the Leishmania parasite. nih.gov Specifically, N-[6-(acetylamino)-3-acridinyl]acetamide and N-[6-(benzoylamino)-3-acridinyl]benzamide showed highly specific antileishmanial properties against the intracellular amastigote form of the parasite. nih.gov This suggests that symmetrical disubstitution with these groups favors interaction with Leishmania metabolic pathways. nih.gov

Another strategy involves the incorporation of guanidino groups. A series of 3,6-bis(3-alkylguanidino)acridines were synthesized and shown to be effective DNA-intercalating agents. nih.gov These compounds relaxed topoisomerase I, and their cytotoxic effects were dependent on the alkyl chain length. nih.gov

Exploration of Alternative Substitutions on the Acridine Core

Beyond the 3 and 6 positions, substitutions at other sites on the acridine core have been investigated to modulate the molecule's properties. The nature and position of substituents on the acridine core are critical for determining the biological activity and selectivity. nih.gov For example, 9-substituted acridine derivatives have been studied for their multitarget properties, including the inhibition of topoisomerase enzymes. nih.gov

Conjugation with Other Bioactive Moieties (Hybrid Molecules)

The development of hybrid molecules, where the acridine scaffold is linked to other bioactive components, represents a promising strategy for creating agents with enhanced or novel functionalities. mdpi.comresearchgate.net This approach can lead to multi-target drugs or probes for biological imaging. jppres.com

Design of Fluorescent Probes and Imaging Agents

The inherent fluorescence of the acridine ring makes it an excellent platform for developing fluorescent probes. nih.gov Acridine derivatives have been designed to act as sensors for various biological parameters. For instance, a G-quadruplex fluorescent probe, 3,6-bis(1-methyl-2-vinyl-pyridinium) carbazole (B46965) diiodide, has been developed and used as a biosensor for human cancers. nih.gov

In another example, new proflavine derivatives, 3,6-bis((1-alkyl-5-oxo-imidazolidin-2-yliden)imino)acridine hydrochlorides (AcrDIMs), have been evaluated as photosensitizers for photodynamic therapy. nih.gov Upon irradiation, these compounds produce reactive oxygen species, leading to photocytotoxicity in cancer cells. nih.gov The intracellular localization of these derivatives, particularly in mitochondria and lysosomes, further enhances their potential as therapeutic agents. nih.gov

Development of Multi-Targeting Agents

The concept of a multi-target approach in drug design aims to address the complexity of diseases like cancer by hitting multiple biological targets simultaneously. jppres.com The acridine scaffold is well-suited for this purpose. For example, acridine-triazole and acridine-thiadiazole derivatives have been synthesized and shown to have improved antitumor activity against certain cancer cell lines compared to the parent acridine structure. nih.gov

Furthermore, the conjugation of acridine with other moieties can create hybrid molecules with diverse biological activities. The synthesis of conjugates of acridine with cobalt bis(dicarbollide) has been explored for potential applications in boron neutron capture therapy (BNCT). mdpi.com These hybrid molecules combine the DNA-targeting ability of acridine with the neutron-capturing properties of the boron cluster.

Future Directions and Research Opportunities

Integration of Advanced Biophysical Techniques

A thorough understanding of the molecular interactions of 3,6-Bis(propylamino)acridine is fundamental to elucidating its mechanism of action and potential applications. Advanced biophysical techniques can provide detailed insights into its binding with biological macromolecules such as DNA, RNA, and proteins.

Future research should focus on employing a suite of biophysical methods to characterize these interactions. Techniques such as isothermal titration calorimetry (ITC) can directly measure the thermodynamic parameters of binding, including enthalpy and entropy changes, providing a complete thermodynamic profile of the interaction. Surface plasmon resonance (SPR) can be utilized to study the kinetics of binding and dissociation in real-time, offering data on association and dissociation rate constants.

Nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level structural information about the complex formed between this compound and its biological target. Furthermore, techniques like X-ray crystallography could yield high-resolution three-dimensional structures of the compound bound to its target, offering invaluable information for structure-based drug design. The inherent fluorescence of the acridine (B1665455) core can be exploited using fluorescence spectroscopy , including steady-state and time-resolved fluorescence, to probe the binding environment and dynamics. nih.gov Studies on related 3,6-diaminoacridines have shown that fluorescence decay kinetics can reveal the heterogeneity of binding sites on DNA. nih.gov

| Biophysical Technique | Information Gained | Potential Application for this compound |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) | Characterizing the thermodynamics of its interaction with DNA, RNA, or specific proteins. |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), and binding affinity (Kd) | Real-time analysis of the binding to immobilized targets like specific DNA sequences or proteins. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure of the complex, identification of binding site | Determining the precise binding mode and structural changes upon interaction with biomolecules. |

| X-ray Crystallography | High-resolution 3D structure of the compound-target complex | Visualizing the exact orientation and interactions at the atomic level. |

| Fluorescence Spectroscopy | Binding affinity, conformational changes, and binding environment | Leveraging the intrinsic fluorescence to study binding to various biological targets. |

| Circular Dichroism (CD) Spectroscopy | Changes in the secondary structure of the target molecule upon binding | Assessing the impact of binding on the conformation of DNA or proteins. nih.gov |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection of radical species and study of redox properties | Investigating potential photo-induced electron transfer processes, as seen in other acridine derivatives. nih.govmedchemexpress.com |

High-Throughput Screening for Novel Interactions

To uncover novel biological activities and targets of this compound, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid screening of large libraries of chemical compounds or biological targets, significantly accelerating the discovery process. iu.educreative-bioarray.com

One avenue of research is to screen this compound against a diverse panel of biological targets, including various enzymes, receptors, and protein-protein interactions. This could reveal unexpected activities beyond the classical DNA intercalation profile of many acridines. Conversely, a library of derivatives of this compound could be synthesized and screened against a specific target to identify compounds with improved potency and selectivity.

| HTS Approach | Objective | Potential Outcome for this compound |

|---|---|---|

| Target-Based Screening | Identify interactions with specific molecular targets (e.g., kinases, proteases). | Discovery of novel enzymatic or receptor-modulating activities. |

| Cell-Based Phenotypic Screening | Observe effects on cellular behavior and morphology. | Identification of effects on pathways related to various diseases. |

| Combinatorial Library Screening | Test a library of this compound analogues against a specific target. | Identification of derivatives with enhanced potency and selectivity. |

| Synergy Screening | Screen in combination with known drugs to identify synergistic effects. | Development of combination therapies with existing treatments. |

Rational Design Principles for Enhanced Selectivity and Efficacy

Building upon the data from biophysical and HTS studies, rational design principles can be applied to create new analogues of this compound with enhanced selectivity and efficacy. nih.govptfarm.plceon.rs Structure-activity relationship (SAR) studies are central to this approach, where systematic modifications of the chemical structure are correlated with changes in biological activity. acs.orgresearchgate.net

For this compound, key areas for modification include the propylamino side chains and the acridine core itself. Altering the length, branching, and functional groups of the alkylamino chains can influence the compound's solubility, membrane permeability, and binding affinity for its target. Modifications to the acridine ring, such as the introduction of electron-donating or electron-withdrawing groups at various positions, can modulate its electronic properties and stacking interactions with DNA or other targets. acs.org

Computational modeling and molecular docking simulations can be used to predict the binding of designed analogues to their targets, helping to prioritize the synthesis of the most promising compounds. This iterative cycle of design, synthesis, and biological evaluation is a powerful strategy for optimizing the therapeutic potential of this compound.

| Structural Modification | Rationale | Expected Impact |

|---|---|---|

| Varying the length of the N-alkyl chains | Modulate lipophilicity and steric interactions. | Influence cell penetration and binding affinity. |

| Introducing functional groups on the side chains | Introduce new hydrogen bonding or ionic interactions. | Enhance binding specificity and affinity. |

| Substitution on the acridine ring | Alter electronic properties and steric hindrance. | Fine-tune DNA intercalation and groove binding preferences. |

| Cyclization of the side chains | Constrain the conformation of the molecule. | Improve binding selectivity by reducing conformational flexibility. |

Development of Advanced Bioanalytical Applications (e.g., biosensors)

The inherent fluorescence of the acridine nucleus makes this compound an attractive candidate for the development of advanced bioanalytical tools, such as biosensors and fluorescent probes. sioc-journal.cnrsc.org The fluorescence properties of acridine derivatives are often sensitive to their local environment, making them suitable for reporting on binding events or changes in the surrounding medium.

Future research could focus on designing fluorescent probes based on this compound for the detection of specific DNA or RNA sequences. This could be achieved by conjugating the acridine moiety to a sequence-specific recognition element, such as a peptide nucleic acid (PNA) or an oligonucleotide. The binding of the probe to its target sequence would result in a detectable change in the fluorescence signal.

Furthermore, this compound could be incorporated into biosensor platforms for the detection of other analytes. For instance, a biosensor for a specific enzyme could be developed where the enzymatic reaction produces a product that interacts with the acridine compound, leading to a change in its fluorescence. The use of acridine orange, a related compound, in a biosensor for phenolic compounds demonstrates the feasibility of this approach. nih.gov

Exploration of Chiral Analogues and Their Stereoselectivity

The introduction of chirality into a molecule can have profound effects on its biological activity, as stereoisomers often exhibit different interactions with chiral biological macromolecules. The synthesis and evaluation of chiral analogues of this compound represent a promising area for future research.

Chiral centers can be introduced into the propylamino side chains, for example, by using chiral building blocks in the synthesis. This would result in a pair of enantiomers whose biological activities could be separately evaluated. It is plausible that one enantiomer may exhibit higher affinity or selectivity for a particular biological target compared to the other.

The stereoselective interactions of these chiral analogues could be investigated using the biophysical techniques mentioned earlier, such as circular dichroism, which is particularly sensitive to chirality. The development of stereoselective syntheses for these chiral acridines would also be a significant synthetic challenge and a valuable contribution to the field of medicinal chemistry. researchgate.netrsc.orgmdpi.com

Q & A

Basic Question: What are the standard methods for synthesizing 3,6-Bis(propylamino)acridine and verifying its purity?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or reductive amination of 3,6-dichloroacridine with propylamine under controlled conditions. For example:

Step 1: React 3,6-dichloroacridine with excess propylamine in anhydrous DMF at 80–100°C for 24–48 hours.

Step 2: Purify via column chromatography (silica gel, eluent: DCM/MeOH 95:5).

Purity Verification: Use HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and mass spectrometry (ESI-MS) to confirm molecular weight ([M+H]+ ≈ 308.2) and absence of unreacted intermediates.

Key Data:

| Parameter | Value/Description | Reference |

|---|---|---|

| Yield | 65–75% | |

| Retention Time (HPLC) | 8.2 min (gradient: 10–90% ACN in 15 min) |

Advanced Question: How does this compound interact with DNA, and what experimental approaches resolve contradictions in binding mode reports?

Methodological Answer:

This compound exhibits dual DNA interaction mechanisms:

- Intercalation: Confirmed via UV-Vis hypochromicity (20–30% reduction at λ = 260 nm) and ethidium bromide displacement assays using calf thymus DNA (ct-DNA) .

- Minor Groove Binding: Observed in circular dichroism (CD) spectra, showing distortion of B-DNA helicity .

Resolving Contradictions:

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS).

- Compare with molecular docking simulations (e.g., AutoDock Vina) to model ligand-DNA interactions.

- Contradiction Example: Some studies report intercalation as dominant , while others note groove-binding in AT-rich regions . Resolution requires context-specific conditions (e.g., ionic strength, DNA sequence).

Key Data:

| Technique | Observation | Reference |

|---|---|---|

| CD Spectroscopy | B-DNA → Z-DNA transition at 10 µM | |

| ITC | ΔH = −8.2 kcal/mol, Kd = 1.2 µM |

Basic Question: What assays are recommended for evaluating the cytotoxicity of this compound in cancer cell lines?

Methodological Answer:

Standard protocols include:

MTT Assay: Treat HeLa or MCF-7 cells with 1–100 µM compound for 48 hours. Measure IC50 (typically 5–15 µM) .

Cell Cycle Analysis: Use flow cytometry with propidium iodide staining. The compound arrests cells in S-phase (e.g., 40% increase in HeLa cells) .

ROS Detection: Employ DCFH-DA fluorescence assay; 10 µM treatment increases ROS by 2–3 fold .

Key Data:

| Assay | Result | Reference |

|---|---|---|

| MTT (HeLa) | IC50 = 9.7 ± 1.2 µM | |

| S-Phase Arrest | 40% increase vs. control |

Advanced Question: How can researchers reconcile discrepancies in the compound’s Topoisomerase IIα inhibition efficacy across studies?

Methodological Answer:

Discrepancies arise from assay conditions and isoform specificity:

- Inhibition Assay: Use recombinant Topo IIα in relaxation assays (supercoiled pBR322 DNA). IC50 ranges from 20–50 µM .

- Contradiction Source: Some studies report weak inhibition (IC50 > 50 µM) due to competitive DNA binding , while others note indirect inhibition via ROS-mediated DNA damage .

Resolution Strategy:

Parallel Experiments: Compare Topo IIα activity in isolated enzyme vs. cellular lysates.

ROS Scavengers: Co-treat with NAC (N-acetylcysteine) to isolate Topo IIα effects from ROS.

Basic Question: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- UV-Vis Spectroscopy: λmax = 430 nm (acridine core) with a red shift upon DNA binding .

- Fluorescence Spectroscopy: Emission at 520 nm (quantum yield Φ = 0.3) for tracking cellular uptake .

- NMR (1H and 13C): Confirm propylamino substitution (δ 1.2–1.6 ppm for CH2 groups) .

Key Data:

| Technique | Observation | Reference |

|---|---|---|

| UV-Vis (EtOH) | λmax = 430 nm, ε = 12,500 M−1cm−1 | |

| Fluorescence | λem = 520 nm, Φ = 0.3 |

Advanced Question: What molecular modeling approaches predict the compound’s lysosomal localization in live-cell imaging?

Methodological Answer:

- logP Calculation: Predicted logP = 2.8 (Schrödinger QikProp) supports lysosomal accumulation (pH-dependent trapping) .

- Molecular Dynamics (MD): Simulate interaction with lysosomal membrane lipids (e.g., BMP lipids) over 100 ns trajectories.

- Validation: Co-stain with LysoTracker Red; Pearson’s coefficient > 0.8 confirms colocalization .

Key Data:

| Parameter | Value | Reference |

|---|---|---|

| logP (Predicted) | 2.8 | |

| Colocalization | Pearson’s coefficient = 0.85 |

Basic Question: How is this compound used in fluorescence-based assays?

Methodological Answer:

As a metachromatic dye for nucleic acids:

- RNA vs. DNA Differentiation: Emits green (530 nm, RNA) vs. red (640 nm, DNA) when excited at 488 nm .

- Protocol: Stain fixed cells (0.1 mg/mL in PBS, 10 min), rinse, and image via confocal microscopy .

Key Data:

| Application | Condition | Reference |

|---|---|---|

| RNA Detection | 0.1 mg/mL, λex = 488 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.